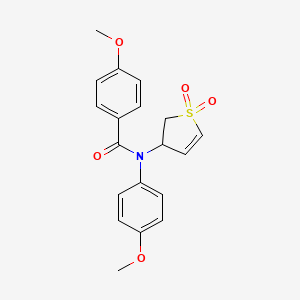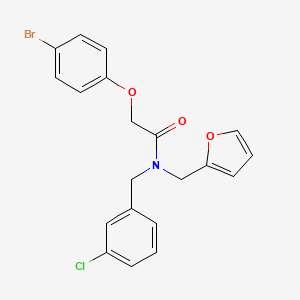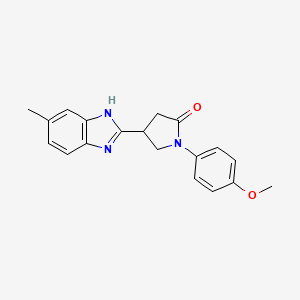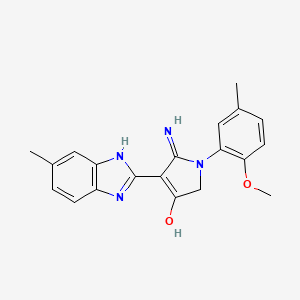![molecular formula C18H17N7O2S2 B11416339 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B11416339.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced at the 5-position of the thiadiazole ring through an alkylation reaction using ethyl halides.
Formation of the Triazolopyridazine Moiety: The triazolopyridazine moiety is synthesized separately through a series of cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling Reaction: The final step involves the coupling of the thiadiazole and triazolopyridazine moieties through a thioether linkage. This is typically achieved using thiol reagents and appropriate coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and recrystallization.
化学反应分析
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted aromatic or thiadiazole derivatives.
科学研究应用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Biological Research: It is used in studies to understand its mechanism of action at the molecular level, including its interactions with enzymes and receptors.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new therapeutic agents.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
相似化合物的比较
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is unique due to the presence of both the thiadiazole and triazolopyridazine moieties, which confer distinct biological activities. The combination of these moieties allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C18H17N7O2S2 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N7O2S2/c1-3-15-21-23-18(29-15)19-14(26)10-28-16-9-8-13-20-22-17(25(13)24-16)11-4-6-12(27-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,19,23,26) |
InChI 键 |
NQCDMUFUWHXFRO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3,4-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416265.png)
![2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11416280.png)





![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11416319.png)

![Dimethyl {2-(4-tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11416327.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11416337.png)
![1-(2-chlorophenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416343.png)
![4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416345.png)
